[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone
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Overview
Description
[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and an indole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions. This often involves the use of amines and aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via condensation reactions involving hydrazines and 1,3-diketones or their equivalents.
Attachment of the Indole Group: The indole group is typically attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate indole derivatives and palladium catalysts.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:
Catalytic Hydrogenation: To ensure the selective reduction of intermediates.
High-Pressure Reactions: To increase reaction rates and improve yields.
Continuous Flow Chemistry: To enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazole or indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products depend on the specific reactions but can include various substituted indoles, pyrazoles, and pyrrolidines, each with potential biological activity.
Scientific Research Applications
Chemistry
In chemistry, [(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its structure allows it to bind to specific receptors and enzymes, making it a versatile candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole group is known to interact with serotonin receptors, while the pyrazole moiety can inhibit certain enzymes. These interactions lead to various biological effects, including modulation of neurotransmitter levels and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole moiety and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and pyrazole-3-carboxylic acid share the pyrazole ring and have anti-inflammatory properties.
Uniqueness
[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone is unique due to its combination of three distinct pharmacophores: the indole, pyrazole, and pyrrolidine rings. This combination allows for a broader range of biological activities and potential therapeutic applications compared to compounds with only one or two of these moieties.
Properties
IUPAC Name |
[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-21-8-13(7-19-21)15-10-22(9-14(15)11-23)18(24)17-6-12-4-2-3-5-16(12)20-17/h2-8,14-15,20,23H,9-11H2,1H3/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLMNLXJFKZQOA-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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